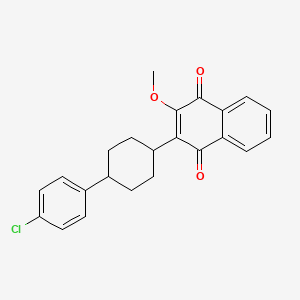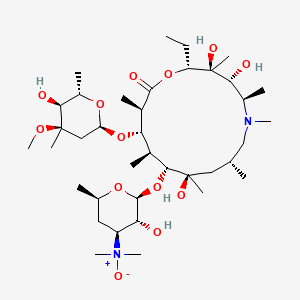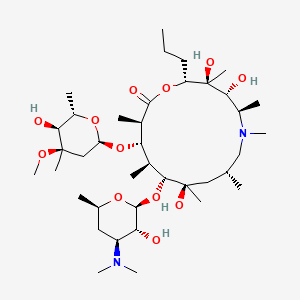
Deoxy-Didroartemisinin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
Deoxy-Didroartemisinin is a derivative of artemisinin, a compound extracted from the plant Artemisia annua. Artemisinin and its derivatives, including this compound, are known for their potent antimalarial properties. These compounds have been extensively studied for their ability to combat malaria, a disease caused by Plasmodium parasites .
科学的研究の応用
Deoxy-Didroartemisinin has a wide range of scientific research applications:
Chemistry: Used as a precursor for synthesizing other artemisinin derivatives.
Biology: Studied for its effects on cellular processes and its potential as a tool for biological research.
Medicine: Primarily used for its antimalarial properties, but also explored for its potential in treating other diseases such as cancer and inflammatory conditions.
Safety and Hazards
将来の方向性
準備方法
Synthetic Routes and Reaction Conditions: Deoxy-Didroartemisinin is synthesized through a series of chemical reactions starting from artemisinin. The process involves the reduction of artemisinin to dihydroartemisinin, followed by further chemical modifications to obtain this compound. The reaction conditions typically involve the use of reducing agents and specific catalysts to facilitate the transformation .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and advanced purification techniques to ensure the high purity of the final product .
化学反応の分析
Types of Reactions: Deoxy-Didroartemisinin undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: The compound can be reduced using reducing agents to form different derivatives.
Substitution: Specific functional groups in this compound can be substituted with other groups under certain conditions.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed:
作用機序
The mechanism of action of Deoxy-Didroartemisinin involves the generation of reactive oxygen species (ROS) within the target cells. These ROS cause oxidative stress, leading to the damage of cellular components and ultimately cell death. The compound targets the heme groups within the malaria parasite, disrupting its metabolic processes and leading to its elimination .
類似化合物との比較
- Artemisinin
- Dihydroartemisinin
- Artemether
- Artesunate
Comparison: Deoxy-Didroartemisinin is unique among its counterparts due to its specific chemical structure, which imparts distinct pharmacological properties. While all these compounds share a common mechanism of action involving the generation of ROS, this compound has been found to have enhanced stability and efficacy in certain applications .
特性
CAS番号 |
112419-27-9 |
|---|---|
分子式 |
C15H24O4 |
分子量 |
268.35 g/mol |
IUPAC名 |
(1S,4S,5R,8S,9R,10S,12R,13R)-1,5,9-trimethyl-11,14,15-trioxatetracyclo[10.2.1.04,13.08,13]pentadecan-10-ol |
InChI |
InChI=1S/C15H24O4/c1-8-4-5-11-9(2)12(16)17-13-15(11)10(8)6-7-14(3,18-13)19-15/h8-13,16H,4-7H2,1-3H3/t8-,9-,10+,11+,12+,13-,14-,15-/m1/s1 |
InChIキー |
JQGOBHOUYKYFPD-ISOSDAIHSA-N |
異性体SMILES |
C[C@@H]1CC[C@H]2[C@H]([C@H](O[C@H]3[C@@]24[C@H]1CC[C@](O3)(O4)C)O)C |
正規SMILES |
CC1CCC2C(C(OC3C24C1CCC(O3)(O4)C)O)C |
外観 |
White Solid |
純度 |
> 95% |
数量 |
Milligrams-Grams |
同義語 |
(3R,3aS,3a1R,6R,6aS,9S,10aR)-3,6,9-trimethyldecahydro-2H-3a1,9-epoxyoxepino[4,3,2-ij]isochromen-2-ol. |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



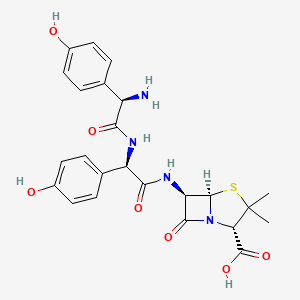

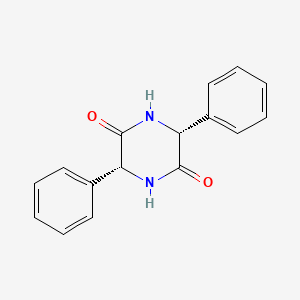
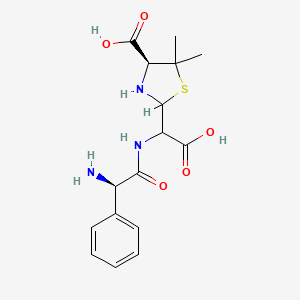
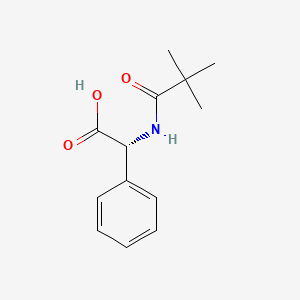
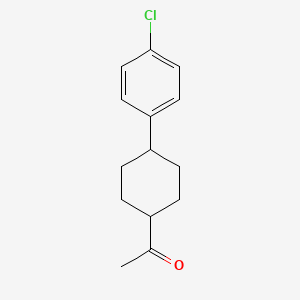
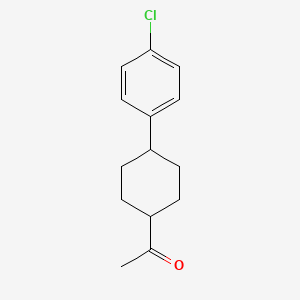

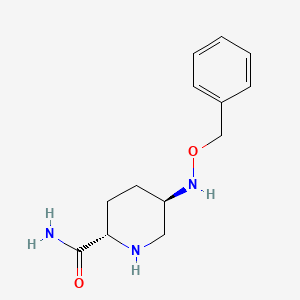
![(2S,5R)-6-(benzyloxy)-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carboxamide](/img/structure/B601231.png)
